molecular formula C7H6N2O2S B1399131 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid CAS No. 1017273-59-4

3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No. B1399131
CAS RN: 1017273-59-4
M. Wt: 182.2 g/mol
InChI Key: AQIPOVXEAHMJOU-UHFFFAOYSA-N
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Description

“3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid” is a chemical compound with the CAS Number: 1017273-59-4 . It has a molecular weight of 182.2 and its IUPAC name is 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H,1H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Activity

3-Methylimidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for various biological activities. For instance, ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates were prepared and tested for their anti-inflammatory, analgesic, and antipyretic activities, along with their ulcerogenic potential (Abignente et al., 1983). Similarly, 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid and its derivatives have been synthesized and reacted with amines, leading to various amide derivatives with potential biological significance (Peterlin-Mašič et al., 2000).

Heterocyclic Analogs

In another study, heterocyclic analogs of α-aminoadipic acid and its esters were developed based on the imidazo[2,1-b][1,3]thiazole ring system. This involved free-radical bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate to create versatile building blocks for further chemical synthesis (Šačkus et al., 2015).

Fungicide and Antimicrobial Activities

Research has also focused on the antimicrobial and fungicide potential of these compounds. For example, new compounds with structures like 6-methyl-N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide were synthesized and tested for antimicrobial activity against various bacterial strains and fungi, showing potential in the development of new antimicrobial agents (Ur et al., 2004).

Potential Novel Prodrugs

Furthermore, mesoionic 6-substituted 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones were synthesized and evaluated as potential novel prodrugs of methimazole, an existing drug. These compounds were found to produce methimazole upon alkaline hydrolysis, demonstrating a new approach in drug design and delivery (Coburn et al., 1981).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for “3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid” were not found in the search results, imidazo[2,1-b]thiazoles have been the subject of research due to their potential biomedical applications .

Biochemical Analysis

Biochemical Properties

3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . Additionally, this compound can form complexes with metal ions, which further influences its biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways such as the MAPK/ERK pathway . Furthermore, it can alter gene expression profiles, leading to changes in the production of key metabolic enzymes and proteins . These changes can result in altered cellular metabolism, affecting the cell’s energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to either inhibition or activation. For instance, the compound can inhibit the activity of enzymes involved in the electron transport chain, thereby affecting cellular respiration . Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction often involves the formation of covalent bonds with DNA bases, resulting in altered transcriptional activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth and modulating immune responses . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect the levels of various metabolites, leading to changes in metabolic flux. For example, it can inhibit the production of reactive oxygen species (ROS) by modulating the activity of enzymes involved in oxidative phosphorylation . These interactions highlight the compound’s potential as a modulator of metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cell types and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications . For instance, the presence of a mitochondrial targeting sequence can direct the compound to the mitochondria, where it can exert its effects on cellular respiration . Similarly, nuclear localization signals can facilitate its transport to the nucleus, where it can interact with DNA and modulate gene expression .

properties

IUPAC Name

3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIPOVXEAHMJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=CN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719210
Record name 3-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017273-59-4
Record name 3-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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